2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride
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Overview
Description
2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H17N2O2Cl. It is a derivative of piperidine and contains an amino group and a carboxylic acid group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine and chloroacetic acid are commonly used as starting materials.
Reaction Steps: The synthesis involves the reaction of piperidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of piperidine attacks the carbonyl carbon of chloroacetic acid, resulting in the formation of 2-(4-aminopiperidin-1-yl)acetic acid.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as 2-(4-aminopiperidin-1-yl)acetic acid oxide.
Reduction Products: Reduced derivatives such as 2-(4-aminopiperidin-1-yl)ethanol.
Substitution Products: Substituted derivatives such as N-alkylated or N-arylated compounds.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride is similar to other piperidine derivatives, such as 2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride and 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride. it is unique in its specific chemical structure and properties, which make it suitable for certain applications that other compounds may not be.
Comparison with Similar Compounds
2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride
2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride
2-(4-aminopiperidin-1-yl)ethanol
2-(4-aminopiperidin-1-yl)-N-methylacetamide
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h6H,1-5,8H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAZXLXNRUMGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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